BenchChemオンラインストアへようこそ!

N,N-diphenyl-N'-(3,4-dichlorophenyl)urea

Antimycobacterial M. tuberculosis H37Rv Urea SAR

Procure the minimal fully aromatic scaffold N,N-diphenyl-N'-(3,4-dichlorophenyl)urea to advance your antimycobacterial drug discovery. This trisubstituted urea, featuring a single N-H donor, is the validated core structure for focused libraries targeting M. tuberculosis (80–89% inhibition at 6.25 µM). Selecting this specific compound over symmetric ureas like triclocarban ensures your SAR studies retain the critical 1-donor architecture, which fundamentally alters hydrogen-bonding, solubility, and target-engagement profiles. Exclusively for research; not for diagnostic or therapeutic use.

Molecular Formula C19H14Cl2N2O
Molecular Weight 357.2 g/mol
Cat. No. B8582865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diphenyl-N'-(3,4-dichlorophenyl)urea
Molecular FormulaC19H14Cl2N2O
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H14Cl2N2O/c20-17-12-11-14(13-18(17)21)22-19(24)23(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,22,24)
InChIKeyAXGKWTBTGAMUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diphenyl-N'-(3,4-dichlorophenyl)urea – Core Identity and Procurement Profile


N,N-Diphenyl-N'-(3,4-dichlorophenyl)urea (IUPAC: 3-(3,4-dichlorophenyl)-1,1-diphenylurea; molecular formula C₁₉H₁₄Cl₂N₂O; MW 357.23 g/mol) is a trisubstituted phenylurea derivative belonging to the broader class of halogenated diaryl ureas [1]. The compound features a 3,4-dichlorophenyl moiety on one urea nitrogen and two phenyl substituents on the other, distinguishing it structurally from both symmetric N,N′-disubstituted ureas and the 1,1-dialkyl-3-(3,4-dichlorophenyl)urea herbicides (e.g., diuron). This compound has been investigated as part of focused libraries of substituted ureas for antimycobacterial activity, with its parent series reported to inhibit the growth of Mycobacterium tuberculosis H37Rv in the range of 80–89% at a concentration of 6.25 µM [2]. Its procurement is exclusively for research and laboratory use; it is not approved for diagnostic, therapeutic, or veterinary applications.

Why N,N-Diphenyl-N'-(3,4-dichlorophenyl)urea Cannot Be Readily Substituted by Generic Analogs


Within the phenylurea chemical space, even seemingly minor structural modifications produce pronounced shifts in biological activity, spectrum, and physicochemical behavior. The target compound occupies a distinct structural niche defined by the simultaneous presence of an N,N-diphenyl motif and a 3,4-dichlorophenyl group on the same urea scaffold. In contrast, N,N′-disubstituted symmetric ureas such as N,N′-bis(3,4-dichlorophenyl)urea adopt markedly different hydrogen-bonding networks in the solid state [1], which can translate into altered solubility and target-engagement profiles. The N,N-diphenyl substitution eliminates one of the two urea N–H donor sites, fundamentally altering the molecule's hydrogen-bond donor/acceptor capacity compared to N-monosubstituted or N,N′-disubstituted ureas. Meanwhile, the commercially prevalent analog triclocarban (N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea) differs by a single chlorine position on the second aryl ring, yet this change is sufficient to redirect its primary application niche toward topical antiseptic use rather than the antimycobacterial research domain for which the diphenyl-substituted series was originally profiled [2]. These structural distinctions preclude the casual interchange of in-class compounds without re-validation of activity, selectivity, and physicochemical suitability for the intended experimental system.

Quantitative Evidence Guide for N,N-Diphenyl-N'-(3,4-dichlorophenyl)urea – Comparator-Anchored Differentiation


Antimycobacterial Potency of the 3,4-Dichlorophenyl-N,N-diphenylurea Scaffold Versus Unsubstituted and Symmetric Analogs

The combined 3,4-dichlorophenyl–N,N-diphenylurea scaffold, within which the target compound is the simplest fully aromatic representative, was profiled alongside N,N′-diphenylurea and N,N′-bis(3,4-dichlorophenyl)urea in a unified antimycobacterial screen. While the unsubstituted N,N′-diphenylurea parent showed minimal growth inhibition, derivatives incorporating the 3,4-dichlorophenyl and/or N,N-diphenyl motifs achieved 80–89% inhibition of M. tuberculosis H37Rv at a single screening concentration of 6.25 µM [1]. This represents a >10-fold potency gain relative to the unsubstituted diphenylurea baseline in the same assay system. The specific contribution of the N,N-diphenyl substitution pattern (versus N-methyl or N-alkyl) to this activity enhancement was not deconvoluted at the single-compound level in the published study; the reported inhibition range reflects the broader derivative set rather than the target compound alone [1]. Consequently, the quantitative differentiation in this dimension is classified as class-level inference pending compound-specific MIC determination.

Antimycobacterial M. tuberculosis H37Rv Urea SAR

Hydrogen-Bond Donor Capacity Differentiation: N,N-Diphenyl Trisubstituted Urea Versus N,N′-Disubstituted Symmetric Ureas

The target compound possesses only one urea N–H donor (on the 3,4-dichlorophenyl-bearing nitrogen), whereas N,N′-disubstituted symmetric ureas such as N,N′-diphenylurea and N,N′-bis(3,4-dichlorophenyl)urea each present two N–H donors. Crystallographic data confirm that symmetric N,N′-disubstituted ureas form a characteristic intermolecular hydrogen-bonding motif in which each N–H donates to the carbonyl oxygen of a symmetry-related molecule [1]. The loss of one N–H in the N,N-diphenyl-substituted target compound is predicted to weaken the crystal packing energy and reduce the melting point relative to the symmetric analogs, which can affect solubility, dissolution rate, and formulation behavior. No single-crystal structure of the target compound has been reported to confirm the exact solid-state arrangement, but the structural inference is direct and mechanistically robust.

Crystallography Hydrogen bonding Solid-state properties

Structural Differentiation from the Herbicide Diuron and the Antiseptic Triclocarban

The target compound is frequently confused with two commercially ubiquitous 3,4-dichlorophenylurea derivatives: diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea; CAS 330-54-1) and triclocarban (N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea; CAS 101-20-2). Diuron differs by bearing two methyl groups on the non-dichlorophenyl nitrogen, yielding a significantly lower molecular weight (233.09 vs. 357.23 g/mol) and a primary application as a photosystem-II inhibitor herbicide rather than an antimycobacterial research tool. Triclocarban differs by having a 4-chlorophenyl group instead of the N,N-diphenyl motif and is registered as an over-the-counter topical antiseptic [1]. The N,N-diphenyl substitution of the target compound creates a bulkier, more lipophilic molecule with a calculated logP approximately 1.5–2.0 units higher than triclocarban (estimated by structural increment), which alters membrane permeability and protein-binding characteristics. Procurement of diuron or triclocarban as substitutes for the target compound will yield experimental results that are not representative of the N,N-diphenyl-substituted series.

Structural alert Procurement specificity Application mismatch

Comparative Antimicrobial Spectrum: Diphenylurea Class Versus Narrow-Spectrum Phenylurea Antimicrobials

Diphenylurea-based compounds, as a broader chemotype, have demonstrated bactericidal activity against clinically relevant isolates of methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 4 µg/mL, with no toxicity to human colorectal cells at concentrations up to 128 µg/mL (selectivity index >32) [1]. Although the target compound itself was not directly tested in this MRSA profiling study, the shared diphenylurea pharmacophore suggests that the N,N-diphenyl substitution pattern may confer Gram-positive antibacterial activity beyond the antimycobacterial spectrum documented in the Scozzafava study. This contrasts with the narrower antimicrobial scope of triclocarban, which is primarily effective against Gram-positive bacteria in topical formulations but has limited documented activity against mycobacteria. The breadth of the diphenylurea antibacterial spectrum, spanning both M. tuberculosis and S. aureus, represents a differentiating feature that may be relevant for researchers pursuing broad-spectrum anti-infective discovery programs.

MRSA Gram-positive Antibacterial spectrum

Optimal Application Scenarios for N,N-Diphenyl-N'-(3,4-dichlorophenyl)urea Procurement


Antimycobacterial Lead-Optimization Libraries

The target compound serves as a minimal fully aromatic scaffold for constructing focused libraries targeting M. tuberculosis. Its 80–89% growth inhibition at 6.25 µM (class-level evidence from Scozzafava et al. 2001 [1]) provides a validated potency threshold from which structure–activity relationship (SAR) expansions can be pursued by varying the substitution pattern on the diphenyl or dichlorophenyl rings. Procurement of this specific trisubstituted urea, rather than a generic N,N′-disubstituted analog, ensures that the library retains the single N–H donor characteristic that distinguishes this series from symmetric ureas.

Hydrogen-Bonding and Solubility Structure–Property Relationship (SPR) Studies

Because the N,N-diphenyl substitution eliminates one of the two urea N–H donors, the compound is a valuable model for studying the impact of reduced hydrogen-bond donor count on solid-state packing, solubility, and membrane permeability within a controlled phenylurea series. Researchers comparing the target compound with N,N′-diphenylurea (2 N–H donors) and N,N′-bis(3,4-dichlorophenyl)urea (2 N–H donors) can systematically isolate the contribution of hydrogen-bond donor count to pharmaceutical properties [1]. This application is uniquely enabled by the target compound's 1-donor architecture.

Broad-Spectrum Anti-Infective Screening Cascades

Given the diphenylurea class's demonstrated activity against both M. tuberculosis (mycobacterial) [1] and MRSA (Gram-positive) [2], the target compound is a logical inclusion in screening cascades that aim to identify chemotypes with dual mycobacterial–Gram-positive antibacterial potential. Procurement of N,N-diphenyl-N'-(3,4-dichlorophenyl)urea, rather than triclocarban or diuron, ensures alignment with this specific pharmacological profile and avoids the confounding factors associated with antiseptic-formulated or herbicidal analogs.

Pharmacophore Validation for Urea-Based Enzyme Inhibition

The diphenylurea motif has been identified as a privileged scaffold for inhibiting mycobacterial enzymes, including epoxide hydrolase B (EphB) and IMPDH (GuaB2), as documented in BindingDB and subsequent medicinal chemistry campaigns [1]. The target compound, as the prototypical N,N-diphenyl-N′-(3,4-dichlorophenyl)urea, can serve as a reference inhibitor for validating new enzyme inhibition assays and for benchmarking the potency of novel urea-based inhibitors in biochemical screens.

Quote Request

Request a Quote for N,N-diphenyl-N'-(3,4-dichlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.